

# "physical and chemical properties of Ethyl 3-(1,3-thiazol-2-yl)benzoate"

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Compound of Interest

Compound Name: Ethyl 3-(1,3-thiazol-2-yl)benzoate

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# An In-depth Technical Guide to Ethyl 3-(1,3-thiazol-2-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 3-(1,3-thiazol-2-yl)benzoate**, a heterocyclic compound of interest in medicinal chemistry. This document details the compound's known and predicted physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and explores its potential biological significance as a kinase inhibitor. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

## Introduction

**Ethyl 3-(1,3-thiazol-2-yl)benzoate** is a molecule incorporating a thiazole ring linked to an ethyl benzoate scaffold. Thiazole derivatives are a significant class of heterocyclic compounds that are integral to numerous pharmacologically active molecules. Their diverse biological activities have established them as privileged structures in drug discovery, with applications ranging from anticancer to antimicrobial agents. The ethyl benzoate moiety, while often used as a fragment in medicinal chemistry, contributes to the overall lipophilicity and potential interactions of the



molecule. This guide aims to consolidate the available and predicted information on **Ethyl 3- (1,3-thiazol-2-yl)benzoate** to facilitate further research and development.

# **Physicochemical Properties**

A combination of experimental and predicted data has been compiled to provide a comprehensive profile of **Ethyl 3-(1,3-thiazol-2-yl)benzoate**.

Identification

Property	Value
IUPAC Name	Ethyl 3-(1,3-thiazol-2-yl)benzoate
CAS Number	886851-29-2[1]
Molecular Formula	C12H11NO2S[1]
Molecular Weight	233.29 g/mol [1]
Canonical SMILES	CCOC(=O)c1cccc(c1)c2nccs2

**Physical Properties** 

Property	Value	Source
Melting Point	50 °C	Experimental[2]
Boiling Point	~350-450 °C	Predicted
Appearance	Off-white to pale yellow crystalline solid	Experimental[2]
Solubility	Soluble in organic solvents such as DMSO, DMF, methanol, ethanol, and ethyl acetate. Sparingly soluble in water.	Predicted
рКа	~2-3 (for the thiazole nitrogen)	Predicted

# **Experimental Protocols**



# Synthesis: Hantzsch Thiazole Synthesis

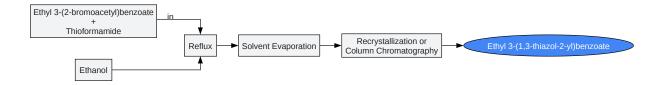
A plausible and widely used method for the synthesis of the thiazole ring is the Hantzsch synthesis. This protocol outlines a potential adaptation for the synthesis of **Ethyl 3-(1,3-thiazol-2-yl)benzoate**.

#### **Reaction Scheme:**

- Reactants: Ethyl 3-(2-bromoacetyl)benzoate and Thioformamide.
- Solvent: Ethanol.
- Conditions: Reflux.

#### Procedure:

- Dissolve Ethyl 3-(2-bromoacetyl)benzoate (1 equivalent) in ethanol in a round-bottom flask.
- Add thioformamide (1.1 equivalents) to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude product can then be purified by recrystallization or column chromatography.



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Caption: Hantzsch Synthesis Workflow

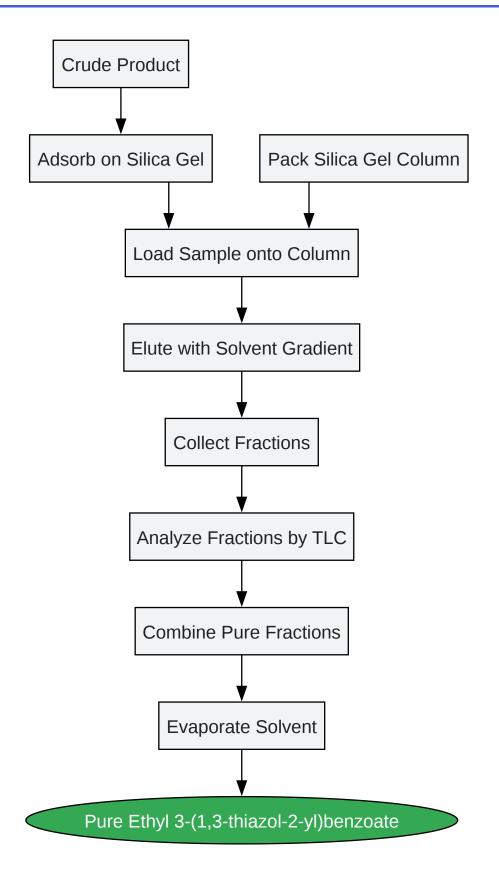
# **Purification: Column Chromatography**

Flash column chromatography is a standard method for purifying organic compounds.

#### Procedure:

- Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
- Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
- Loading: Carefully load the silica gel with the adsorbed crude product onto the top of the column.
- Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
- Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.
- Solvent Evaporation: Combine the pure fractions and evaporate the solvent to yield the purified **Ethyl 3-(1,3-thiazol-2-yl)benzoate**.





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Caption: Column Chromatography Purification



# **Spectral Data (Predicted)**

Due to the lack of experimentally acquired spectra, this section provides predicted spectral data based on the known chemical shifts and fragmentation patterns of the constituent functional groups.

<sup>1</sup>H NMR Spectroscopy

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Ethyl (-CH₃)	1.3 - 1.5	Triplet	~7
Ethyl (-CH <sub>2</sub> )	4.3 - 4.5	Quartet	~7
Thiazole (H4)	7.4 - 7.6	Doublet	~3-4
Thiazole (H5)	7.9 - 8.1	Doublet	~3-4
Benzoate (aromatic)	7.5 - 8.5	Multiplet	-

<sup>13</sup>C NMR Spectroscopy

Carbon	Predicted Chemical Shift (δ, ppm)
Ethyl (-CH₃)	~14
Ethyl (-CH <sub>2</sub> )	~61
Benzoate (aromatic)	128 - 135
Thiazole (C2)	>160
Thiazole (C4)	~143
Thiazole (C5)	~120
Ester (C=O)	~165

# Infrared (IR) Spectroscopy



Functional Group	Characteristic Absorption (cm <sup>-1</sup> )
C-H (aromatic)	3000 - 3100
C-H (aliphatic)	2850 - 3000
C=O (ester)	1715 - 1730[3]
C=N (thiazole)	1600 - 1650
C=C (aromatic)	1450 - 1600
C-O (ester)	1100 - 1300[3]

# Mass Spectrometry (MS)

- Molecular Ion (M+): m/z = 233
- · Key Fragmentation Patterns:
  - Loss of ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>): m/z = 188
  - Loss of ethyl group (-CH₂CH₃): m/z = 204
  - Benzoyl-thiazole cation: m/z = 188
  - Thiazolyl-phenyl cation: m/z = 161
  - Ethyl cation: m/z = 29

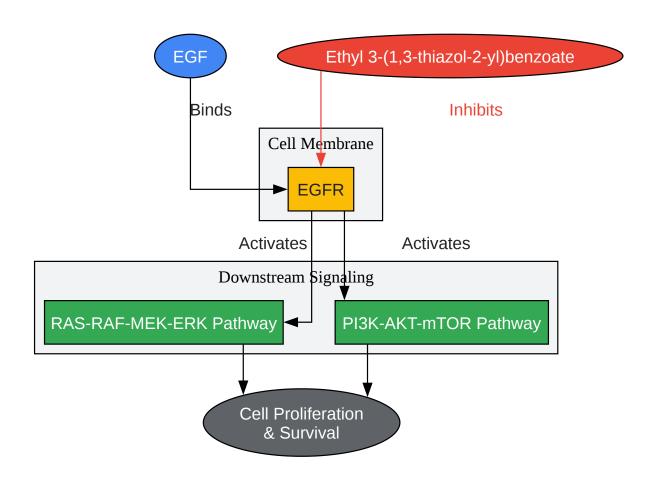
# Potential Biological Activity and Signaling Pathway

Thiazole-containing compounds have been extensively investigated for their anticancer properties, with many acting as inhibitors of key signaling molecules.[4][5][6][7][8] Several studies have highlighted the potential of thiazole derivatives to inhibit the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed in various cancers.[9][10]

## **EGFR Signaling Pathway Inhibition**



The binding of epidermal growth factor (EGF) to EGFR triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Inhibition of EGFR by small molecules like **Ethyl 3-(1,3-thiazol-2-yl)benzoate** can block these pathways, leading to an anti-tumor effect.



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Caption: EGFR Signaling Pathway Inhibition

## Conclusion

**Ethyl 3-(1,3-thiazol-2-yl)benzoate** presents an interesting scaffold for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its physicochemical properties, potential synthetic and purification methodologies, and a rationale for its exploration as a potential anticancer agent through EGFR inhibition. The presented data, both experimental and predicted, serves as a valuable resource for researchers aiming to



explore the therapeutic potential of this and related thiazole derivatives. Further experimental validation of the predicted properties and biological activities is warranted.

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